![molecular formula C25H25N3O4 B11069772 4-(4-methoxyphenyl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11069772.png)
4-(4-methoxyphenyl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of Schiff base reduction routes, where the initial formation of a Schiff base is followed by reduction using agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(4-METHOXYPHENYL)-N-{4-[(PYRIDIN-2-YL)CARBAMOYL]PHENYL}OXANE-4-CARBOXAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-11-7-19(8-12-21)25(13-16-32-17-14-25)24(30)27-20-9-5-18(6-10-20)23(29)28-22-4-2-3-15-26-22/h2-12,15H,13-14,16-17H2,1H3,(H,27,30)(H,26,28,29) |
InChI Key |
ZHYUFTNIOZUUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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